molecular formula C6H6BrNO2S B13470549 3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid

3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B13470549
M. Wt: 236.09 g/mol
InChI Key: HRAPOCFSAJANRS-UHFFFAOYSA-N
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Description

3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position of the thiazole ring and a propanoic acid moiety attached to the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid can be achieved through various methods. One common approach involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in different solvents such as water, acetic acid, DMF, or ethanol. The reaction can be catalyzed using bases like sodium acetate, sodium carbonate, or triethylamine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvent and catalyst, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, leading to different derivatives.

    Condensation Reactions: The propanoic acid moiety can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Condensation Reactions: Catalysts such as sulfuric acid or phosphoric acid are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid is unique due to the presence of both the bromine atom and the thiazole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H6BrNO2S

Molecular Weight

236.09 g/mol

IUPAC Name

3-(4-bromo-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C6H6BrNO2S/c7-4-3-11-5(8-4)1-2-6(9)10/h3H,1-2H2,(H,9,10)

InChI Key

HRAPOCFSAJANRS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CCC(=O)O)Br

Origin of Product

United States

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